![molecular formula C12H15ClN2O4 B13033825 3-[(tert-Butoxycarbonyl)amino]-2-chloro-5-methylisonicotinicacid](/img/structure/B13033825.png)
3-[(tert-Butoxycarbonyl)amino]-2-chloro-5-methylisonicotinicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(tert-Butoxycarbonyl)amino]-2-chloro-5-methylisonicotinic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-Butoxycarbonyl)amino]-2-chloro-5-methylisonicotinic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at controlled temperatures . The process involves the formation of a Boc-protected amine, which is then further reacted to introduce the chloro and methyl groups at specific positions on the isonicotinic acid ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(tert-Butoxycarbonyl)amino]-2-chloro-5-methylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the Boc-protected amine or other functional groups on the molecule.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isonicotinic acid derivatives .
Wissenschaftliche Forschungsanwendungen
3-[(tert-Butoxycarbonyl)amino]-2-chloro-5-methylisonicotinic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-[(tert-Butoxycarbonyl)amino]-2-chloro-5-methylisonicotinic acid involves the interaction of its functional groups with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The chloro and methyl groups on the isonicotinic acid ring may also influence the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(tert-Butoxycarbonyl)amino]phenylboronic acid: Similar in having a Boc-protected amino group but differs in the presence of a boronic acid moiety.
Boc-Dap-OH: Another Boc-protected amino acid derivative, used in peptide synthesis.
Uniqueness
3-[(tert-Butoxycarbonyl)amino]-2-chloro-5-methylisonicotinic acid is unique due to its specific substitution pattern on the isonicotinic acid ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry .
Eigenschaften
Molekularformel |
C12H15ClN2O4 |
|---|---|
Molekulargewicht |
286.71 g/mol |
IUPAC-Name |
2-chloro-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H15ClN2O4/c1-6-5-14-9(13)8(7(6)10(16)17)15-11(18)19-12(2,3)4/h5H,1-4H3,(H,15,18)(H,16,17) |
InChI-Schlüssel |
OUVYVLXLQZXXRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C(=C1C(=O)O)NC(=O)OC(C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13033747.png)
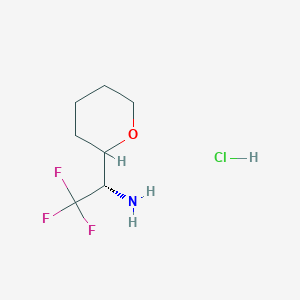
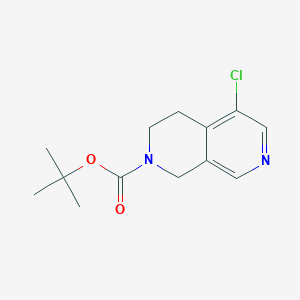
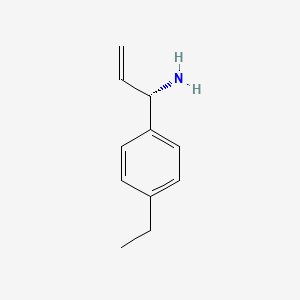
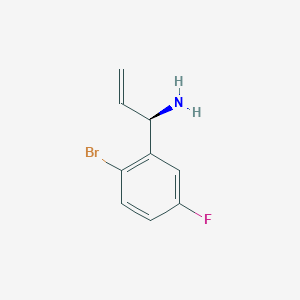

![(S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B13033782.png)
![[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]thiolan-3-yl] 2,4-dimethoxybenzoate](/img/structure/B13033788.png)
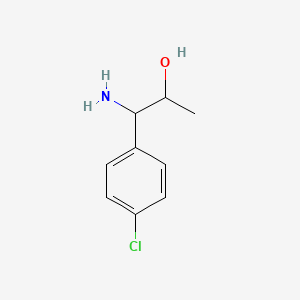
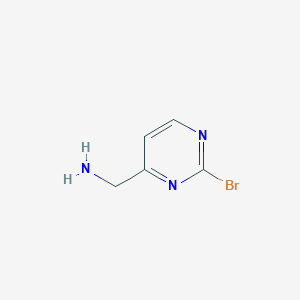
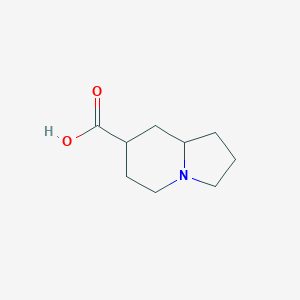

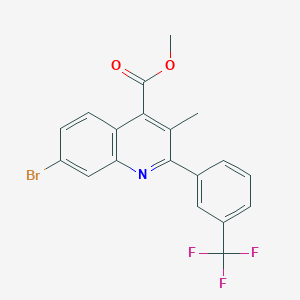
![Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B13033833.png)
